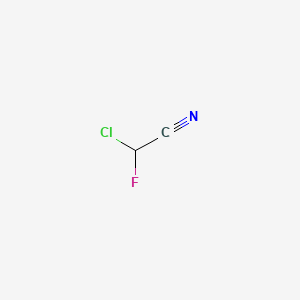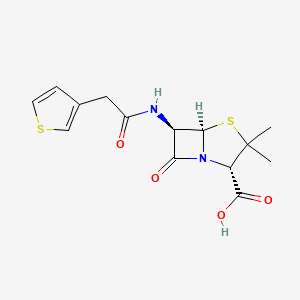![molecular formula C17H20O4 B1655482 1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 3722-61-0](/img/structure/B1655482.png)
1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is an organic compound with the molecular formula C15H16O4. It is a derivative of benzene, featuring two methoxy groups and a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] typically involves the reaction of 1,3-dibromopropane with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the 2-methoxyphenol groups, forming the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylpropane: Similar structure but lacks the methoxy groups.
1,3-Diphenylpropane: Another related compound with a similar backbone.
Ethylene glycol diphenyl ether: Features an ethylene glycol linkage instead of the 1,3-propanediylbis(oxy) linkage.
Uniqueness
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is unique due to its specific combination of methoxy groups and the 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
3722-61-0 |
|---|---|
Formule moléculaire |
C17H20O4 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
1-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-8-3-5-10-16(14)20-12-7-13-21-17-11-6-4-9-15(17)19-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Clé InChI |
PHDJRROBCDCWPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[2.2.1]hept-2-ylacetate](/img/structure/B1655399.png)













